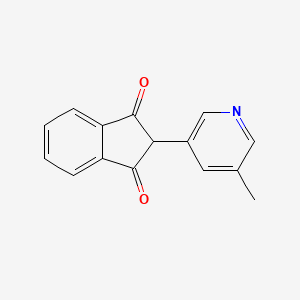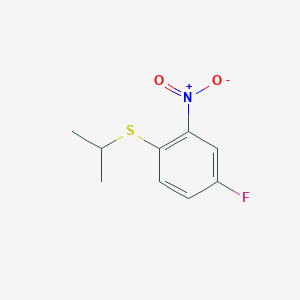![molecular formula C11H16N2O4S B13683984 2-(methylsulfonyl)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13683984.png)
2-(methylsulfonyl)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfonyl)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Tetrahydropyran-2-yloxy Group: The tetrahydropyran-2-yloxy group can be attached through an etherification reaction using tetrahydropyran-2-ol and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(Methylsulfonyl)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the pyrimidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-(Methylsulfonyl)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-(Methylsulfonyl)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methylsulfonyl and tetrahydropyran-2-yloxy groups can influence the compound’s binding affinity and specificity, thereby affecting its biological activity.
類似化合物との比較
Similar Compounds
2-(Methylsulfonyl)pyrimidine: Lacks the tetrahydropyran-2-yloxy group, resulting in different chemical properties and applications.
4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine:
2-(Ethylsulfonyl)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group, leading to variations in chemical behavior.
Uniqueness
2-(Methylsulfonyl)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine is unique due to the combination of the methylsulfonyl and tetrahydropyran-2-yloxy groups, which confer distinct chemical properties and potential applications. This dual functionality allows for versatile reactivity and makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H16N2O4S |
|---|---|
分子量 |
272.32 g/mol |
IUPAC名 |
2-methylsulfonyl-4-(oxan-2-yloxymethyl)pyrimidine |
InChI |
InChI=1S/C11H16N2O4S/c1-18(14,15)11-12-6-5-9(13-11)8-17-10-4-2-3-7-16-10/h5-6,10H,2-4,7-8H2,1H3 |
InChIキー |
ZQQSKIWIXFVJDK-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC=CC(=N1)COC2CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Tert-butyl 3-[(3,5-dimethoxyphenyl)methylene]azetidine-1-carboxylate](/img/structure/B13683958.png)

![5-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683962.png)


